5-(((4-chloro-2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
The compound 5-(((4-chloro-2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to the thiobarbituric acid (TBA) derivative family, characterized by a 2-thioxodihydropyrimidine-4,6-dione core. Its structure includes a (4-chloro-2,5-dimethoxyphenyl)amino substituent at the C-5 position, which modulates electronic properties and biological interactions.
Properties
IUPAC Name |
5-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-20-9-4-8(10(21-2)3-7(9)14)15-5-6-11(18)16-13(22)17-12(6)19/h3-5H,1-2H3,(H3,16,17,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSPTTUQRDVCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=CC2=C(NC(=S)NC2=O)O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((4-chloro-2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , often referred to in literature as a thioxodihydropyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following features:
- Core Structure : Dihydropyrimidine ring
- Substituents : 4-chloro-2,5-dimethoxyphenyl group and a thioxo group
Molecular Formula
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 299.75 g/mol
Antiproliferative Effects
Research indicates that compounds similar to 5-(((4-chloro-2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of thioxodihydropyrimidines can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and others with IC50 values ranging from 10 to 30 µM .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific protein kinases involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
- Xanthine Oxidase Inhibition : Certain structural analogs have been shown to inhibit xanthine oxidase, which may play a role in their antiproliferative effects .
Study 1: Antiproliferative Activity
A study evaluated the cytotoxic effects of various thioxodihydropyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition, with some showing IC50 values lower than those of established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 13.3 |
| 5b | HeLa | 15.0 |
| 5c | A549 | 18.5 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thioxodihydropyrimidine derivatives suggests favorable absorption and distribution characteristics. However, toxicity assessments are crucial for evaluating their safety profiles in clinical applications.
Lipinski's Rule of Five
Most derivatives comply with Lipinski's Rule of Five, indicating good oral bioavailability potential:
| Parameter | Value |
|---|---|
| Molecular Weight | <500 |
| LogP | <5 |
| Hydrogen Bond Donors | <5 |
| Hydrogen Bond Acceptors | <10 |
Scientific Research Applications
Antiproliferative Activity
Research has shown that derivatives of thioxodihydropyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study reported that certain derivatives demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values around . This suggests that the compound may inhibit cell proliferation effectively.
- Mechanism of Action : The compound may exert its effects by disrupting cellular pathways involved in proliferation and survival, potentially through the inhibition of key enzymes or receptors involved in cancer cell growth.
Other Biological Activities
Beyond antiproliferative effects, compounds with similar structures have been investigated for:
- Antioxidant Properties : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress .
- Antibacterial Activity : Research indicates that related compounds possess antibacterial properties against strains such as Acinetobacter baumannii, which is significant given the rising concerns of antibiotic resistance .
Case Study 1: Antiproliferative Effects on Cancer Cells
A detailed investigation into the antiproliferative effects of thioxodihydropyrimidine derivatives revealed that specific modifications to the chemical structure could enhance activity against various cancer cell lines. In particular, compounds with electron-withdrawing groups like chlorine demonstrated improved efficacy compared to their unsubstituted counterparts.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5-(((4-chloro-2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | MCF-7 | 13.3 |
| 1-(2-chloro-4-nitrophenyl)amino]-methylene-2-thioxodihydropyrimidine | Various | 24.3 |
Case Study 2: Antioxidant and Antibacterial Activity
Another study focused on the antioxidant capacity of similar compounds indicated IC50 values for DPPH radical scavenging activity ranging from to , demonstrating significant antioxidant potential . Furthermore, antibacterial assays showed minimum inhibitory concentrations (MIC) between and against multidrug-resistant strains .
Comparison with Similar Compounds
Structural Analogues
Core Modifications
- Thiobarbituric Acid Core : All analogs share the 2-thioxodihydropyrimidine-4,6-dione backbone. Variations arise from substituents at C-5, which influence electronic, steric, and solubility properties.
- Example :
- 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (): Hydrazono group introduces planar conjugation, affecting redox properties.
Substituent Variations
- Aromatic Ring Substituents: Electron-Withdrawing Groups (Cl, NO₂):
- 7d: 5-[[(2-Chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6-dione (IC₅₀ = 13.3 μM against MCF-7 cells) .
- Electron-Donating Groups (OCH₃, CH₃):
- 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-TBA (): Diethyl groups improve solubility but reduce polarity.
Key Observations :
- Chloro and nitro groups (e.g., 7d) correlate with enhanced cytotoxicity, likely via DNA intercalation or enzyme inhibition.
- Methoxy groups (e.g., 4′e) improve radical scavenging but may reduce anticancer potency.
- Bulky substituents (e.g., naphthoyl in PNR-3-80) enhance enzyme specificity but reduce solubility.
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves a multi-step condensation reaction. Key steps include:
- Condensation of precursors : Reacting a substituted aniline (e.g., 4-chloro-2,5-dimethoxyaniline) with a thioxodihydropyrimidine-dione core under acidic or basic conditions.
- Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve intermediates .
- Temperature control : Reflux conditions (~80°C) are critical to achieve high yields while avoiding side reactions like hydrolysis .
- Catalysts : Lewis acids (e.g., ZnCl₂) or thiocyanate salts (e.g., KSCN) may accelerate imine formation . Post-synthesis, recrystallization from ethanol or methanol enhances purity .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation and purity assessment?
- UV-Vis and IR spectroscopy : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹) and conjugation patterns .
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the dihydropyrimidine ring .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and conformational details (e.g., envelope-shaped dihydropyrimidine ring, dihedral angles >85° between aromatic planes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities. Compare SAR studies using analogs like 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, which shows enhanced enzyme inhibition with bulkier substituents .
- Assay conditions : Standardize cell lines, concentrations, and controls. For example, antitumor activity may vary with mitochondrial vs. caspase-dependent pathways .
- Purity verification : Contaminants from incomplete synthesis (e.g., unreacted aniline) can skew results. Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
Q. What experimental strategies are recommended for elucidating the mechanism of action in biological systems?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or reductases using fluorogenic substrates. Monitor IC₅₀ values and compare with reference inhibitors .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding to ATP pockets via H-bonding with the thioxo group) .
- Metabolic stability studies : Incubate with liver microsomes to assess cytochrome P450-mediated degradation. LC-MS/MS tracks metabolite formation .
Q. How can researchers optimize the compound’s stability and reactivity for in vivo studies?
- pH-dependent stability : Perform kinetic studies in buffers (pH 2–9) to identify degradation hotspots (e.g., hydrolysis of the methyleneamino group at acidic pH) .
- Derivatization : Introduce protective groups (e.g., acetyl) on reactive sites like the thioxo moiety to enhance plasma stability .
- Formulation : Use liposomal encapsulation or PEGylation to improve bioavailability and reduce off-target effects .
Methodological Notes
- Synthetic reproducibility : Document reaction times and solvent ratios meticulously, as slight deviations can lead to polymorphic forms with differing bioactivities .
- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with in-house results to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
